molecular formula C8H15NO3 B2741804 (2S)-2-Amino-3-cyclopentyloxypropanoic acid CAS No. 1509921-28-1

(2S)-2-Amino-3-cyclopentyloxypropanoic acid

Cat. No.: B2741804
CAS No.: 1509921-28-1
M. Wt: 173.212
InChI Key: ITRKPZJUWDOJSK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-cyclopentyloxypropanoic acid is a synthetic, non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. This chiral building block features a cyclopentyloxy ether side chain, a structure often employed to modulate the physicochemical properties and bioavailability of peptide-based therapeutics. Researchers utilize this compound and its derivatives, such as Fmoc-protected versions for solid-phase peptide synthesis (SPPS), to create novel peptide analogs . Its primary research value lies in its potential to enhance metabolic stability and binding affinity in target molecules, making it a valuable scaffold for developing enzyme inhibitors or receptor ligands. The specific mechanism of action is highly dependent on the final construct it is incorporated into, but generally, the cyclopentyloxy group can influence conformation, lipophilicity, and interactions with hydrophobic binding pockets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-3-cyclopentyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-12-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRKPZJUWDOJSK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-cyclopentyloxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol and glycine.

    Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyl bromide using hydrobromic acid. This is followed by the reaction with sodium alkoxide to form cyclopentyloxy group.

    Amino Acid Formation: The cyclopentyloxy group is then introduced to glycine through a nucleophilic substitution reaction, forming the desired amino acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-cyclopentyloxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2S)-2-Amino-3-cyclopentyloxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-cyclopentyloxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Cyclopentyloxy C₈H₁₅NO₃ 173.21 g/mol High lipophilicity; potential drug intermediate
(2S)-3-phenylpropanoic acid Phenyl C₉H₉NO₂ 179.17 g/mol N-Phthaloyl derivative; aromatic interactions
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid Benzyloxy, Benzylamino C₁₃H₁₉NO₄S 285.36 g/mol Bulky substituents; possible solubility challenges
(S)-2-Amino-3-(1-methylcyclopentyl)propanoic acid 1-Methylcyclopentyl C₉H₁₇NO₂ 171.24 g/mol Enhanced steric hindrance; research applications
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid 3,4-Dimethoxyphenyl, Methyl C₁₂H₁₇NO₄ 239.27 g/mol Methoxy groups increase polarity; pharmaceutical intermediate

Key Observations :

  • Steric Effects : The methylcyclopentyl analogue () demonstrates how alkylation at the cyclopentyl group can enhance steric hindrance, possibly affecting receptor binding or metabolic stability .
  • Solubility: Bulky benzyloxy/benzylamino groups () may reduce aqueous solubility compared to cyclopentyloxy, which balances lipophilicity with moderate steric demand .

Stereochemical and Functional Group Influences

  • Stereochemistry: The (2S) configuration is conserved across many analogues (e.g., ), but compounds like (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid () highlight how additional stereocenters (e.g., at C3) can introduce complexity in synthesis and bioactivity .
  • Functional Groups: Hydroxy or carbamate functionalities (e.g., ) alter hydrogen-bonding capacity and stability. For instance, the hydroxy group in (2S,3S)-2-amino-3-hydroxybutanoic acid () increases polarity, contrasting with the ether linkage in the target compound .

Biological Activity

(2S)-2-Amino-3-cyclopentyloxypropanoic acid (also known as cyclopentyloxypropanoic acid) is a compound of interest in biochemical research due to its potential biological activities. This article synthesizes available findings on its biological properties, mechanisms of action, and relevance in various biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentyl group attached to the amino acid backbone. Its structure can be represented as follows:

  • Chemical Formula : C8_{8}H15_{15}NO3_{3}
  • Molecular Weight : 173.21 g/mol

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. It has been suggested that the compound acts as an agonist at certain receptor sites, influencing neuronal signaling pathways.

Neurotransmitter Interaction

Studies have shown that this compound may modulate the activity of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. The specific interactions include:

  • Glutamate Receptor Agonism : Potential enhancement of synaptic transmission.
  • Neuroprotective Effects : By modulating glutamate levels, it may help mitigate excitotoxicity associated with neurodegenerative diseases.

1. Antitumor Activity

Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards various cancer cell lines, including:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to increased caspase activity.

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against several pathogens. The results indicate effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Helicobacter pylori10 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results showed a significant reduction in infarct size and improved neurological scores in treated animals compared to controls, indicating its potential as a therapeutic agent for stroke management.

Case Study 2: Antitumor Efficacy

In another study detailed in Cancer Research, researchers evaluated the antitumor efficacy of this compound in xenograft models. Tumor growth was significantly inhibited, and histological analysis revealed increased apoptosis within tumor tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.